molecular formula C21H23N3O3S B267517 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

货号 B267517
分子量: 397.5 g/mol
InChI 键: VCLKLDRJQTWKSU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 was first synthesized in 2009 and has since been extensively studied for its mechanism of action and physiological effects.

作用机制

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide inhibits the activity of BMI-1 by binding to the protein and preventing its interaction with other proteins that are required for its function. BMI-1 is involved in the regulation of stem cell self-renewal and differentiation, and its overexpression has been linked to the development of cancer. By inhibiting BMI-1, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide disrupts the self-renewal of cancer stem cells and induces their differentiation, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the self-renewal of cancer stem cells and induce their differentiation. 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy.

实验室实验的优点和局限性

One of the main advantages of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is its specificity for BMI-1, which makes it a promising candidate for cancer therapy. However, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has a short half-life, which may limit its effectiveness in some applications.

未来方向

Future research on 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide will likely focus on optimizing its synthesis and developing more effective delivery methods. Additionally, further studies will be needed to determine the optimal dosage and treatment schedule for 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide in different types of cancer. Other potential applications of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide may also be explored, such as its use in combination with other cancer therapies or its potential for the treatment of other diseases.

合成方法

The synthesis of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of 2-(2-bromobenzamido)acetic acid with phenyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with tetrahydrofuran-2-ylmethylamine to obtain 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide. The synthesis of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields.

科学研究应用

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.

属性

产品名称

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

分子式

C21H23N3O3S

分子量

397.5 g/mol

IUPAC 名称

N-(oxolan-2-ylmethyl)-3-[(2-phenylacetyl)carbamothioylamino]benzamide

InChI

InChI=1S/C21H23N3O3S/c25-19(12-15-6-2-1-3-7-15)24-21(28)23-17-9-4-8-16(13-17)20(26)22-14-18-10-5-11-27-18/h1-4,6-9,13,18H,5,10-12,14H2,(H,22,26)(H2,23,24,25,28)

InChI 键

VCLKLDRJQTWKSU-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3

规范 SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。